molecular formula C7H7BrSi B14717428 CID 78061688

CID 78061688

Cat. No.: B14717428
M. Wt: 199.12 g/mol
InChI Key: KAIKRYDAGVLRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061688 is a chemical compound registered in the PubChem database

Chemical Reactions Analysis

CID 78061688 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78061688 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78061688 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

CID 78061688 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar chemical structures or properties

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it a subject of ongoing interest and study. Further research is needed to fully understand its potential and to develop new applications for this versatile compound.

Properties

Molecular Formula

C7H7BrSi

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H7BrSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KAIKRYDAGVLRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]CBr

Origin of Product

United States

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